

## Brilaroxazine Demonstrates Favorable Long-Term Safety Profile in Schizophrenia Treatment

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive analysis of long-term studies indicates that **Brilaroxazine** is a well-tolerated treatment for schizophrenia, exhibiting a safety profile that compares favorably with other atypical antipsychotics. Data from the pivotal RECOVER Phase 3 trial and its 1-year open-label extension (OLE) study underscore the drug's potential for sustained use with a low incidence of adverse events.[1][2][3]

Brilaroxazine, a novel serotonin-dopamine signaling modulator, has been evaluated in a global, multicenter study designed to assess its long-term safety, tolerability, and efficacy in patients with stable schizophrenia. The RECOVER OLE study (NCT05184335) enrolled both patients who completed the initial double-blind phase and new participants.[3][4] This guide provides a detailed comparison of Brilaroxazine's long-term safety data with that of other commonly prescribed atypical antipsychotics, supported by experimental protocols and visual diagrams to elucidate its mechanism and the study's workflow.

### **Comparative Safety Analysis**

The long-term safety of **Brilaroxazine** has been a key focus of its clinical development. The data presented below is compiled from the RECOVER OLE study and compared with findings from long-term studies of Aripiprazole, Brexpiprazole, and Cariprazine. It is important to note that these are not head-to-head comparisons and the data is derived from separate clinical trials.



| Safety<br>Parameter                                 | Brilaroxazine<br>(RECOVER<br>OLE)                           | Aripiprazole<br>(Long-Term<br>Studies)                                                             | Brexpiprazole<br>(Long-Term<br>Studies)                                                                               | Cariprazine<br>(Long-Term<br>Studies)                                           |
|-----------------------------------------------------|-------------------------------------------------------------|----------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Study Duration                                      | 52 weeks                                                    | Up to 180 weeks                                                                                    | 26 to 52 weeks                                                                                                        | 48 to 53 weeks                                                                  |
| Treatment-<br>Emergent<br>Adverse Events<br>(TEAEs) | 15.2% of participants reported at least one TRAE.           | 50.4% - 57.5% of patients reported AEs.                                                            | 60.4% of patients experienced at least one TEAE.                                                                      | Most common AEs (≥10%): akathisia, headache, insomnia, weight gain.             |
| Most Common<br>Adverse Events<br>(≥5%)              | Weight increase (3.2%), insomnia (1.8%), somnolence (1.6%). | Insomnia (8.4%),<br>weight increase<br>(5.0%), akathisia<br>(3.8%), EPS-<br>related AEs<br>(9.4%). | Schizophrenia (11.6%), insomnia (8.6%), weight increased (7.8%), headache (6.4%), agitation (5.4%), akathisia (4.8%). | Akathisia (16%),<br>headache (13%),<br>insomnia (13%),<br>weight gain<br>(10%). |
| Discontinuation<br>due to Adverse<br>Events         | 1.6%                                                        | 2.1% (due to<br>SAEs)                                                                              | 14.6%                                                                                                                 | 11% - 12.5%                                                                     |
| Mean Weight<br>Gain                                 | 1.5 kg                                                      | Minimal (0.8 kg)                                                                                   | 1.3 kg (at 26<br>weeks), 2.1 kg<br>(at 52 weeks)                                                                      | 1.5 kg - 1.9 kg                                                                 |
| Serious Adverse<br>Events (SAEs)                    | No drug-related<br>SAEs reported.                           | 3.1%                                                                                               | 3.0% (in adolescents)                                                                                                 | 10.1% - 13%                                                                     |

# Experimental Protocols RECOVER Open-Label Extension (OLE) Study (NCT05184335)



Objective: To assess the long-term safety, tolerability, and efficacy of **Brilaroxazine** in patients with stable schizophrenia.

Study Design: This was a 52-week, global, open-label, multicenter study. The study included patients who had completed the 28-day double-blind portion of the RECOVER trial, as well as newly enrolled patients with a diagnosis of schizophrenia.

Participants: Adults (18-65 years) with a DSM-5 diagnosis of schizophrenia who were clinically stable. Exclusion criteria included a history of treatment-resistant schizophrenia.

Intervention: Participants received flexible daily doses of **Brilaroxazine** (15 mg, 30 mg, or 50 mg) administered orally.

Safety Assessments: The primary safety endpoints included the incidence and severity of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and discontinuations due to adverse events. Vital signs, weight, electrocardiograms (ECGs), and laboratory parameters (including metabolic panels) were monitored throughout the study. Movement disorders were assessed using scales for extrapyramidal symptoms (EPS) and akathisia.

### Visualizing the Science

To better understand the mechanisms and processes involved, the following diagrams have been generated.

### **Brilaroxazine's Signaling Pathway**





Click to download full resolution via product page

Caption: Brilaroxazine's mechanism of action.

# **Experimental Workflow for Long-Term Safety Assessment**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. trial.medpath.com [trial.medpath.com]
- 2. psychiatrist.com [psychiatrist.com]
- 3. revivapharma.com [revivapharma.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Brilaroxazine Demonstrates Favorable Long-Term Safety Profile in Schizophrenia Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606366#validating-the-safety-profile-of-brilaroxazine-in-long-term-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com